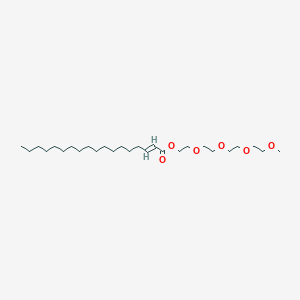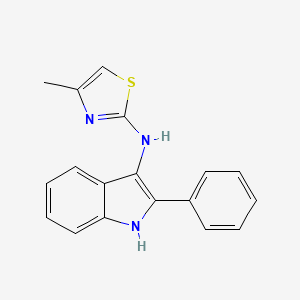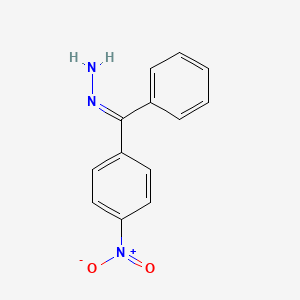
2-Allyl-2-(1-butenyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-2-(1-butenyl)malonic acid is an organic compound with the molecular formula C10H14O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by allyl and butenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-(1-butenyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of malonic ester using a weak base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an S_N2 reaction with allyl and butenyl halides to form the desired product. The reaction conditions generally involve refluxing the mixture in an appropriate solvent, such as ethanol, followed by acidic hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of deprotonation, alkylation, hydrolysis, and decarboxylation, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Allyl-2-(1-butenyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl and butenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Allyl-2-(1-butenyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Allyl-2-(1-butenyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze decarboxylation and oxidation-reduction reactions. Its unique structure allows it to participate in multiple biochemical processes, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
Malonic acid: The parent compound, which lacks the allyl and butenyl groups.
Diethyl malonate: An ester derivative of malonic acid used in similar synthetic applications.
2-Allylmalonic acid: A related compound with only one allyl group.
Uniqueness
This dual substitution allows for more diverse chemical transformations and interactions in various fields of research and industry .
特性
CAS番号 |
4354-96-5 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[(E)-but-1-enyl]-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C10H14O4/c1-3-5-7-10(6-4-2,8(11)12)9(13)14/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)/b7-5+ |
InChIキー |
CPVNSIXHGLVYQN-FNORWQNLSA-N |
異性体SMILES |
CC/C=C/C(CC=C)(C(=O)O)C(=O)O |
正規SMILES |
CCC=CC(CC=C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



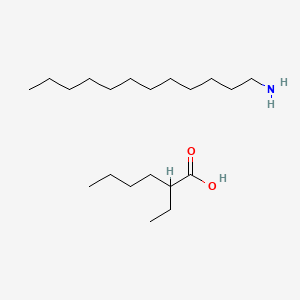
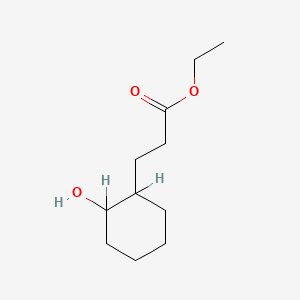

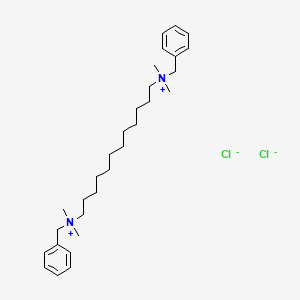
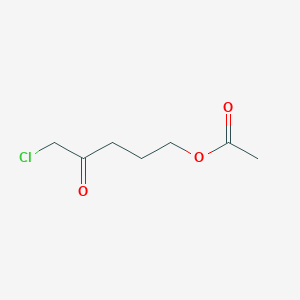

![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
